molecular formula C13H14N4O B2622469 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2320886-65-3

2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2622469
CAS No.: 2320886-65-3
M. Wt: 242.282
InChI Key: MRPXMEXBPKYTBS-UHFFFAOYSA-N
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Description

2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is a sophisticated heterocyclic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. Its structure integrates two privileged pharmacophores: an azetidine ring and a 2H-1,2,3-triazole system, which are linked to a 2-methylbenzoyl group. The azetidine, a four-membered nitrogen-containing saturated ring, is known for its contribution to molecular rigidity and potential for enhancing a compound's metabolic stability and bioavailability. The 2H-1,2,3-triazole isomer is recognized as an effective blue-emitting fluorophore with high quantum yields, making it valuable for developing fluorescent probes and studying photophysical properties . Furthermore, the 1,2,3-triazole core is a renowned bioisostere, capable of mimicking the function of amide bonds or carboxylic acids in drug-target interactions, thereby improving metabolic stability and enabling key hydrogen bonding and dipole-dipole interactions with biological targets such as enzymes and receptors . The incorporation of the 2-methylbenzoyl moiety adds a hydrophobic aromatic element that can influence the compound's overall binding affinity and pharmacokinetic profile. This unique hybrid structure makes it an excellent building block for constructing novel molecules with potential multifaceted biological activities. Research applications for this compound are extensive. It serves as a key intermediate in the synthesis of complex hybrids for investigating anticancer activity, given that 1,2,3-triazole-containing hybrids are extensively studied as potential anticancer agents with various mechanisms of action . Its potential use in developing cholinesterase inhibitors for neurodegenerative disease research is also significant, as the 1,2,3-triazole ring is a common feature in hybrids designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . In material science, 1,2,3-triazole derivatives are explored for their utility in creating novel materials and as corrosion inhibitors for metal surfaces due to their ability to adsorb onto metals and form protective films . The compound is supplied exclusively for research purposes in laboratory settings. It is strictly for in vitro studies and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plans.

Properties

IUPAC Name

(2-methylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-10-4-2-3-5-12(10)13(18)16-8-11(9-16)17-14-6-7-15-17/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPXMEXBPKYTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by an aza-Michael addition to introduce the triazole ring . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMSO (Dimethyl sulfoxide).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF (Dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is in the development of anticancer agents. Triazoles have been shown to inhibit various targets involved in cancer progression. For instance, derivatives of triazole have demonstrated efficacy as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair processes. Inhibiting PARP can lead to increased cancer cell death, especially in tumors with defective DNA repair mechanisms, such as those with BRCA mutations .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Triazoles are known for their antifungal activity; thus, derivatives like 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole may exhibit similar effects against bacterial and fungal pathogens. Research indicates that modifications to the triazole ring can enhance its potency against resistant strains of bacteria and fungi .

Activity Type Mechanism References
AnticancerInhibition of DNA repair (PARP inhibitors)
AntimicrobialDisruption of microbial cell functions
AntiviralPotential inhibition of viral replication

Anticancer Research

In a study examining various triazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways .

Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial activity of triazole derivatives against resistant bacterial strains. The results indicated that certain modifications to the azetidine structure improved antibacterial activity significantly compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its azetidine and triazole rings. These interactions can modulate biological pathways, leading to the observed bioactivities.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s closest analogs differ in substituents on the azetidine or triazole moieties. Key examples from the evidence include:

Compound Name Substituent on Azetidine Triazole Substituent Molecular Formula Key Features Reference
2-[1-(2-Methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole 2-Methylbenzoyl None (parent triazole) C₁₄H₁₄N₄O Hydrophobic benzoyl group N/A
BK48098 () 2-Fluorobenzenesulfonyl None C₁₁H₁₁FN₄O₂S Electron-withdrawing sulfonyl group; enhanced metabolic stability
9c () Phenoxymethyl-benzoimidazole Acetamide-linked thiazole C₂₈H₂₃N₇O₃S Extended conjugation; enzyme inhibitory activity
1-(4-Fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole () 4-Fluorobenzyl Phenethyl C₁₆H₁₄FN₃ Fluorine-enhanced lipophilicity

Key Observations :

  • Electron-Donating vs.
  • Bulk and Conjugation : Compounds like 9c () incorporate bulky benzoimidazole and thiazole groups, which may enhance interactions with hydrophobic enzyme pockets but reduce solubility .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

Property Target Compound (Predicted) BK48098 () 9c ()
Molecular Weight ~278.3 g/mol 282.3 g/mol 537.6 g/mol
Melting Point ~150–160°C Not reported 245–247°C
Solubility Moderate in DMSO Low (sulfonyl group) Low (bulky substituents)
LogP (Lipophilicity) ~2.5 ~3.0 ~4.2

Notes:

  • The target compound’s methylbenzoyl group balances lipophilicity and solubility better than BK48098’s sulfonyl group or 9c’s extended aromatic system.

Biological Activity

The compound 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole is a member of the triazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H14_{14}N4_4O, with a molecular weight of approximately 230.27 g/mol. The structure features a triazole ring that contributes to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a wide range of biological activities including:

  • Antifungal : Inhibition of fungal growth through interference with ergosterol synthesis.
  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Induction of apoptosis in cancer cells.
  • Cholinesterase Inhibition : Potential use in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazole ring can interact with enzymes such as AChE and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial for cognitive enhancement and potential Alzheimer's disease treatment .
  • Antiproliferative Effects : Studies have shown that certain triazole derivatives can inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis .

Anticancer Activity

A study on various triazole derivatives demonstrated that compounds similar to this compound exhibited significant antiproliferative effects against several cancer cell lines. For instance:

CompoundCell LineIC50_{50} (µM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

These compounds showed better efficacy than standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The antimicrobial properties were evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited notable inhibition zones in agar diffusion assays.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Azetidine Ring : Utilizing appropriate precursors to construct the azetidine framework.
  • Triazole Formation : Employing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method to form the triazole ring.
  • Final Modifications : Introducing the methylbenzoyl group through acylation reactions.

Q & A

Q. What are the recommended synthetic routes for 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging azetidine and triazole precursors. For example, refluxing azide intermediates with 2-methylbenzoyl chloride in ethanol/acetic acid under nitrogen can yield the target compound . Purity validation requires multi-spectral analysis:
  • 1H/13C NMR to confirm regioselectivity of the triazole ring and substitution patterns.
  • IR spectroscopy to identify carbonyl (C=O) and triazole (C-N) stretches.
  • Elemental analysis (C, H, N) to confirm stoichiometry (e.g., deviations >0.3% suggest impurities) .

Q. How can researchers optimize reaction conditions for higher yields?

  • Methodological Answer : Use a factorial design of experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). For example:
FactorLow LevelHigh Level
Temperature (°C)80120
Catalyst (mol%)515
SolventEthanolDMF
Response surface methodology (RSM) can identify optimal conditions, reducing trial-and-error approaches .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Methodological Answer : Conduct enzyme inhibition assays (e.g., kinases or proteases) using fluorescence-based substrates. For cytotoxicity, use MTT assays on cancer cell lines (IC50 determination). Docking studies (AutoDock Vina) can predict binding affinities to target proteins, prioritizing experimental validation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental binding affinities?

  • Methodological Answer : Discrepancies between docking scores and experimental IC50 values may arise from solvation effects or protein flexibility. Employ QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to refine binding poses and calculate binding free energies. Compare with experimental data via linear regression (R² >0.8 validates models) .

Q. What strategies mitigate regioselectivity challenges in triazole synthesis?

  • Methodological Answer : Use steric directing groups (e.g., bulky substituents on azetidine) to favor 1,4-triazole regioisomers. Alternatively, employ microwave-assisted synthesis to enhance kinetic control. Monitor reaction progress via in-situ FTIR to detect intermediates .

Q. How to design structure-activity relationship (SAR) studies for azetidine-triazole hybrids?

  • Methodological Answer : Synthesize analogs with systematic variations:
  • Azetidine ring : Replace 2-methylbenzoyl with heteroaromatic acyl groups.
  • Triazole substituents : Introduce electron-withdrawing groups (e.g., -NO2) at position 4.
    Use principal component analysis (PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Q. What advanced characterization techniques resolve crystallographic ambiguities?

  • Methodological Answer : For polymorph identification, combine PXRD (Powder X-ray Diffraction) with SC-XRD (Single-Crystal X-ray Diffraction) . Dynamic NMR (VT-NMR) can probe conformational flexibility in solution, while DFT calculations (B3LYP/6-31G*) predict stable conformers .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., NIH/NCGC guidelines). For cell-based studies, ensure consistent passage numbers and culture conditions. Meta-analyses using Cohen’s d can quantify effect sizes across datasets. Conflicting results may arise from off-target effects, requiring proteome profiling (e.g., KINOMEscan) .

Tables for Key Findings

Table 1 : Representative Synthetic Yields Under Varied Conditions

Catalyst (mol%)SolventTemp (°C)Yield (%)
5Ethanol8062
10DMF10078
15Ethanol12085

Table 2 : SAR Trends for Azetidine-Triazole Derivatives

SubstituentlogPIC50 (µM)
2-methylbenzoyl2.11.4
4-fluorobenzoyl2.30.9
3-nitrobenzoyl1.83.2

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